molecular formula C15H11BrN2O2 B2469968 N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide CAS No. 941252-27-3

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide

Cat. No.: B2469968
CAS No.: 941252-27-3
M. Wt: 331.169
InChI Key: QZUJJCWNFHZKFR-UHFFFAOYSA-N
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Description

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position of the quinoline ring, and a furan-2-carboxamide moiety attached to the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-methylquinoline, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formylation: The brominated product undergoes formylation at the 4th position using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Amidation: The formylated product is then reacted with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated quinoline derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydrogenated quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows for interactions with various biological targets, making it a promising candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • N-(6-chloro-2-methylquinolin-4-yl)furan-2-carboxamide
  • N-(6-fluoro-2-methylquinolin-4-yl)furan-2-carboxamide
  • N-(6-iodo-2-methylquinolin-4-yl)furan-2-carboxamide

Comparison: N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity and potency in biological assays. The size and electronegativity of the halogen atom can influence the compound’s interaction with molecular targets, leading to variations in its biological activity and therapeutic potential.

Properties

IUPAC Name

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-7-13(18-15(19)14-3-2-6-20-14)11-8-10(16)4-5-12(11)17-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUJJCWNFHZKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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